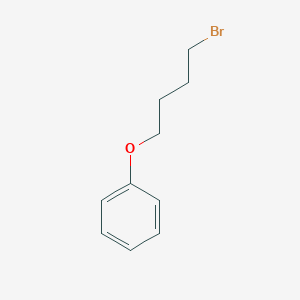

(4-Bromobutoxy)benzene

Description

Properties

IUPAC Name |

4-bromobutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLISOIWPZSVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152648 | |

| Record name | 4-Bromobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-03-9 | |

| Record name | (4-Bromobutoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromobutoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1200-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (4-bromobutoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-BROMOBUTOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5HC635AAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of (4-Bromobutoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Bromobutoxy)benzene, a valuable building block in organic synthesis and medicinal chemistry. The document details the prevalent synthetic methodology, the underlying reaction mechanism, a comprehensive experimental protocol, and key analytical data.

Core Synthesis: Williamson Ether Synthesis

The most common and efficient method for the preparation of (4-Bromobutoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, a phenoxide ion reacts with an excess of a 1,4-dihalobutane, typically 1,4-dibromobutane, to form the desired aryl ether. The use of an excess of the dihalide minimizes the formation of the bis-alkylation byproduct, 1,4-diphenoxybutane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by deprotonating phenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon atom of 1,4-dibromobutane and displacing a bromide ion as the leaving group.

Quantitative Data Summary

The following table summarizes the key quantitative data for (4-Bromobutoxy)benzene.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol [1] |

| Melting Point | 36.0-46.0 °C[2] |

| Purity (Assay by GC) | ≥96.0%[2] |

| Appearance | White to brown crystals or powder[2] |

| ¹H NMR (CDCl₃) | δ 7.34-7.24 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 4.02 (t, J=6.0 Hz, 2H, OCH₂), 3.48 (t, J=6.4 Hz, 2H, CH₂Br), 2.15-2.05 (m, 2H, CH₂), 2.00-1.90 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ 158.9, 129.5, 120.9, 114.5, 67.2, 33.5, 29.5, 27.9 |

| IR (KBr, cm⁻¹) | 3060-3030 (C-H, aromatic), 2950-2850 (C-H, aliphatic), 1600, 1495 (C=C, aromatic), 1245 (C-O, ether), 690, 755 (C-H bend, aromatic) |

Experimental Protocol: Williamson Ether Synthesis of (4-Bromobutoxy)benzene

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

Phenol

-

1,4-Dibromobutane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base, such as powdered sodium hydroxide (1.1 equivalents) or anhydrous potassium carbonate (1.5 equivalents), to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the sodium or potassium phenoxide.

-

-

Alkylation Reaction:

-

To the stirred suspension of the phenoxide, add 1,4-dibromobutane (3.0-5.0 equivalents) dropwise.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain this temperature for 4-8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Extraction and Washing:

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the dried organic solution to remove the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

The crude (4-Bromobutoxy)benzene can be further purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of (4-Bromobutoxy)benzene.

Reaction Mechanism: SN2 Pathway

Caption: The SN2 mechanism for the synthesis of (4-Bromobutoxy)benzene.

References

An In-depth Technical Guide to (4-Bromobutoxy)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobutoxy)benzene is an important bifunctional molecule utilized primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in targeted protein degradation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Physical and Chemical Properties

(4-Bromobutoxy)benzene, also known as 4-phenoxybutyl bromide, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized in the tables below.

Identification

| Identifier | Value |

| IUPAC Name | (4-Bromobutoxy)benzene[3] |

| Synonyms | 4-Phenoxybutyl bromide, 4-Bromobutyl phenyl ether[3] |

| CAS Number | 1200-03-9[3] |

| Molecular Formula | C₁₀H₁₃BrO[3] |

| Molecular Weight | 229.11 g/mol [3] |

| Canonical SMILES | C1=CC=C(C=C1)OCCCCBr[4] |

| InChI Key | QBLISOIWPZSVIK-UHFFFAOYSA-N[5] |

Physicochemical Properties

| Property | Value |

| Appearance | White to brown crystals, powder, or fused solid[6] |

| Melting Point | 36.0 - 46.0 °C[6] |

| Boiling Point | 153 - 154 °C at 18 mmHg |

| Solubility | Insoluble in water. |

| LogP (predicted) | 3.8[3][4] |

Synthesis and Purification

The primary method for the synthesis of (4-Bromobutoxy)benzene is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][7]

Synthesis of (4-Bromobutoxy)benzene via Williamson Ether Synthesis

This protocol details the synthesis of (4-Bromobutoxy)benzene from phenol and 1,4-dibromobutane.

dot

Caption: Synthesis and Purification Workflow.

Materials:

-

Phenol

-

1,4-Dibromobutane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

To a round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 10 minutes.

-

Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Purification by Column Chromatography

The crude (4-Bromobutoxy)benzene can be purified using silica gel column chromatography.[8][9][10]

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified (4-Bromobutoxy)benzene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic protons: Signals are expected in the range of 6.8-7.3 ppm.[11][12]

-

-OCH₂- protons (alpha to ether oxygen): A triplet is expected around 4.0 ppm.[13][14]

-

-CH₂Br protons (alpha to bromine): A triplet is expected around 3.4 ppm.

-

Internal methylene protons (-CH₂-CH₂-): Multiplets are expected in the range of 1.8-2.2 ppm.

¹³C NMR (Carbon NMR):

-

Aromatic carbons: Signals are expected in the range of 114-160 ppm.

-

-CH₂Br carbon: A signal is expected around 33 ppm.

-

Internal methylene carbons: Signals are expected in the range of 28-30 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified (4-Bromobutoxy)benzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of (4-Bromobutoxy)benzene.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragments would result from the cleavage of the butyl chain and the loss of the bromine atom.

Experimental Protocol for GC-MS Analysis:

-

Prepare a dilute solution of (4-Bromobutoxy)benzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Use a temperature program to separate the components of the sample.

-

Acquire mass spectra using electron ionization (EI).[15]

Infrared (IR) Spectroscopy

Expected Absorptions:

-

C-O-C stretch (aromatic ether): A strong absorption band is expected around 1240 cm⁻¹.[12]

-

C-H stretch (aromatic): Peaks are expected above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks are expected around 1500-1600 cm⁻¹.

-

C-Br stretch: A peak is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

The sample can be analyzed as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).

-

Acquire the IR spectrum using an FTIR spectrometer.[3]

Biological Activity and Applications

(4-Bromobutoxy)benzene is a key building block in the synthesis of PROTACs.[16][17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[18][19]

Role as a PROTAC Linker

A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] (4-Bromobutoxy)benzene serves as a precursor to the linker component. The length and flexibility of the linker are critical for the efficacy of the PROTAC, as they determine the proper orientation of the POI and the E3 ligase to facilitate ubiquitination.[2]

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC molecule enters the cell and simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[18]

-

The formation of this ternary complex brings the E3 ligase in close proximity to the POI.

-

The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

-

The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.[19]

-

The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.

dot

Caption: PROTAC-mediated Protein Degradation.

Safety and Handling

(4-Bromobutoxy)benzene is classified as an irritant.[3] It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store in a cool, dry place away from strong oxidizing agents.

Conclusion

(4-Bromobutoxy)benzene is a versatile chemical intermediate with significant applications in the field of drug discovery, particularly as a component of PROTACs. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and characterization. A clear understanding of these aspects is crucial for its effective utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. (4-Bromobutoxy)benzene | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - (4-bromobutoxy)benzene (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 5. Benzene, (4-bromobutoxy)- [webbook.nist.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of (4-Bromobutoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Bromobutoxy)benzene. Due to the limited availability of complete, experimentally verified public data, this document presents predicted spectral values based on established NMR principles and data from analogous structures. It also includes a standardized experimental protocol for acquiring high-quality NMR spectra for this and similar compounds, alongside visualizations of the molecular structure and analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (4-Bromobutoxy)benzene. These predictions are derived from computational models and analysis of structurally related compounds. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for (4-Bromobutoxy)benzene

Solvent: CDCl₃, Frequency: 400 MHz

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 6.88 | d | 8.8 | 2H |

| H-3', H-5' | 7.27 | t | 7.9 | 2H |

| H-4' | 6.93 | t | 7.3 | 1H |

| H-1 | 3.99 | t | 6.2 | 2H |

| H-2 | 1.89 | p | 6.6 | 2H |

| H-3 | 2.04 | p | 6.6 | 2H |

| H-4 | 3.46 | t | 6.5 | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for (4-Bromobutoxy)benzene

Solvent: CDCl₃, Frequency: 100 MHz

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1' | 158.9 |

| C-2', C-6' | 114.5 |

| C-3', C-5' | 129.5 |

| C-4' | 120.9 |

| C-1 | 67.2 |

| C-2 | 29.5 |

| C-3 | 27.9 |

| C-4 | 33.5 |

Visualization of Structure and Workflow

To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR analysis.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to (4-Bromobutoxy)benzene and similar small organic molecules.

3.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of (4-Bromobutoxy)benzene for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1][2] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette or a syringe, carefully transfer the solution into a high-quality 5 mm NMR tube.[3] The optimal sample height in the tube is between 4 and 5 cm.[1]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any fingerprints or dust. Securely cap the tube to prevent solvent evaporation.[1]

3.2. Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This process stabilizes the magnetic field by compensating for any drift.[1]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be performed automatically or manually to achieve sharp, symmetrical peaks.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.[1]

-

Acquisition of ¹H Spectrum:

-

A standard single-pulse experiment is typically used.

-

Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.

-

-

Acquisition of ¹³C Spectrum:

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR) or by using an internal standard like TMS.

-

Analysis: The processed spectrum is then analyzed by identifying peak positions (chemical shifts), integrating the area under the peaks (for ¹H NMR), and determining the multiplicity (splitting pattern) and coupling constants.

References

A Technical Guide to the Solubility of (4-Bromobutoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(4-Bromobutoxy)benzene, also known as 1-bromo-4-phenoxybutane, is an organic compound with applications in chemical synthesis. Its utility in various experimental and developmental processes is intrinsically linked to its solubility profile in different solvent systems. Understanding the solubility of a compound is paramount in fields such as drug discovery, formulation science, and process chemistry, as it influences bioavailability, reaction kinetics, and purification strategies.

Currently, a comprehensive, publicly available dataset quantifying the solubility of (4-bromobutoxy)benzene in a variety of common laboratory solvents is lacking. This guide, therefore, serves as a foundational resource by outlining robust and widely accepted methodologies that researchers can employ to determine its solubility characteristics tailored to their specific needs.

Importance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (4-bromobutoxy)benzene is a critical physicochemical property that dictates its behavior in various systems. Key areas where solubility data is indispensable include:

-

Drug Discovery and Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[1] Early assessment of solubility helps in lead candidate selection and optimization.

-

Formulation Science: Developing a stable and effective dosage form requires a thorough understanding of the compound's solubility in different excipients and solvent systems.

-

Process Chemistry: The choice of solvents for synthesis, crystallization, and purification is heavily dependent on the solubility of the target compound and any impurities.

-

In Vitro and In Vivo Studies: The concentration of a compound in biological assays is limited by its solubility in the test medium, which can impact the accuracy and reproducibility of experimental results.

Quantitative Solubility Data for (4-Bromobutoxy)benzene

As of the compilation of this guide, specific quantitative solubility data for (4-bromobutoxy)benzene across a range of solvents is not available in the peer-reviewed literature. Researchers requiring this information will need to perform experimental determinations. To aid in the presentation and comparison of such data, the following table structure is recommended.

Table 1: Hypothetical Solubility Data for (4-Bromobutoxy)benzene

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Insoluble | Insoluble | Shake-Flask |

| Ethanol | 25 | Data Unavailable | Data Unavailable | Specify Method |

| Methanol | 25 | Data Unavailable | Data Unavailable | Specify Method |

| Acetone | 25 | Data Unavailable | Data Unavailable | Specify Method |

| Dichloromethane | 25 | Data Unavailable | Data Unavailable | Specify Method |

| Toluene | 25 | Data Unavailable | Data Unavailable | Specify Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Unavailable | Data Unavailable | Specify Method |

| n-Hexane | 25 | Data Unavailable | Data Unavailable | Specify Method |

Note: The "Insoluble" entry for water is based on qualitative statements found in supplier information. Quantitative determination is recommended for confirmation.

Experimental Protocols for Determining Solubility

Several robust methods exist for the quantitative determination of the solubility of organic compounds. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.

Shake-Flask Method (Gold Standard)

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its accuracy.[2][3]

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separation of the undissolved solid, the concentration of the compound in the clear supernatant is determined.

Detailed Methodology:

-

Preparation: Add an excess of (4-bromobutoxy)benzene to a series of vials or flasks, each containing a precise volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Equilibration: Seal the containers to prevent solvent evaporation and place them in a shaker bath set to a constant temperature. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.[1] Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Carefully remove an aliquot of the clear supernatant. The concentration of (4-bromobutoxy)benzene in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography (GC).[1][5] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Potentiometric Titration

This method is particularly useful for ionizable compounds and can be used to determine the pH-solubility profile.[4] While (4-bromobutoxy)benzene is not strongly ionizable, this method could be adapted if derivatives with acidic or basic functional groups are being studied.

Principle: The method involves titrating a solution of the compound and measuring the change in pH. The point at which the compound precipitates or dissolves due to a change in its ionization state can be used to calculate the intrinsic solubility.[6][7]

Detailed Methodology:

-

Sample Preparation: A known amount of the compound is dissolved or suspended in an aqueous medium.

-

Titration: A strong acid or base is used as the titrant. The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is analyzed. A break in the curve can indicate the formation of a precipitate. The intrinsic solubility and pKa can be calculated from the titration data.[7][8]

Laser Nephelometry

Nephelometry is a high-throughput method often used in early drug discovery to assess kinetic solubility.[9] It measures the turbidity of a solution caused by suspended particles.

Principle: A laser beam is passed through the sample, and the amount of light scattered at a 90-degree angle by suspended particles is measured.[10] For a compound in solution, the scattered light intensity is low. When the solubility limit is exceeded and precipitation occurs, the scattered light intensity increases significantly.

Detailed Methodology:

-

Sample Preparation: A stock solution of (4-bromobutoxy)benzene is typically prepared in a highly soluble solvent like DMSO.

-

Serial Dilution: This stock solution is then serially diluted into the aqueous buffer or solvent of interest in a microtiter plate format.

-

Measurement: The plate is read by a nephelometer, which measures the light scattering in each well.

-

Data Analysis: The concentration at which a sharp increase in light scattering is observed is taken as the kinetic solubility.[9] This method is rapid and requires only a small amount of compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that can be used as the quantification step in various solubility determination methods, including the shake-flask method.[11][12]

Principle: A saturated solution of the compound is prepared and filtered. The filtrate is then injected into an HPLC system. The compound is separated from other components on a chromatographic column and detected by a UV detector. The concentration is determined by comparing the peak area to a calibration curve.

Detailed Methodology:

-

Preparation of Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method.

-

Filtration: Filter the saturated solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilution: If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted or undiluted filtrate into the HPLC system.

-

Quantification: Integrate the peak corresponding to (4-bromobutoxy)benzene and calculate the concentration using a pre-established calibration curve.

Experimental Workflow and Logic

The determination of a compound's solubility follows a logical progression of steps, from initial qualitative assessments to precise quantitative measurements. The following diagram illustrates a general workflow.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While specific solubility data for (4-bromobutoxy)benzene is not currently widespread, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocols for the Shake-Flask, Potentiometric Titration, Laser Nephelometry, and HPLC methods offer a range of options to suit different experimental needs and resources. By following these established methodologies and adopting a structured approach to data presentation, researchers can obtain reliable and comparable solubility data for (4-bromobutoxy)benzene, thereby facilitating its effective use in their scientific endeavors.

References

- 1. enamine.net [enamine.net]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. improvedpharma.com [improvedpharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rheolution.com [rheolution.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (4-Bromobutoxy)benzene: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobutoxy)benzene, a key bifunctional molecule, has transitioned from a likely product of early 20th-century synthetic exploration to a crucial component in modern pharmaceutical research. This technical guide delves into the historical context of its probable first synthesis through the Williamson ether synthesis, its physicochemical properties, and its contemporary significance, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis are provided, alongside a discussion of its evolving role in drug discovery.

Discovery and Historical Context

The precise first synthesis of (4-Bromobutoxy)benzene is not documented in a landmark publication, suggesting its emergence as a logical outcome of established synthetic methodologies of the late 19th and early 20th centuries. The chemical landscape of this era was heavily influenced by the development of fundamental organic reactions, most notably the Williamson ether synthesis, first reported by Alexander Williamson in 1850. This reaction provided a versatile and reliable method for the preparation of ethers, which became foundational in the burgeoning field of synthetic organic chemistry.

The industrial revolution and the growth of the chemical industry led to the widespread availability of aromatic compounds like phenol and various aliphatic building blocks. The synthesis of homologous series of compounds for the systematic study of their properties was a common practice. It is highly probable that (4-Bromobutoxy)benzene was first prepared during this period as part of a broader investigation into the properties and reactions of phenoxyalkyl halides. These compounds were valuable intermediates, allowing for the introduction of a phenoxy group and a reactive alkyl halide in a single molecule.

While specific early applications in drug discovery are not well-documented, the broader class of bromine-containing organic compounds saw use as sedatives and antiseptics in the 19th and early 20th centuries.[1] However, the true significance of (4-Bromobutoxy)benzene in drug development would not be fully realized until the 21st century with the advent of new therapeutic modalities.

Physicochemical Properties

(4-Bromobutoxy)benzene is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrO | [2] |

| Molecular Weight | 229.11 g/mol | [2] |

| CAS Number | 1200-03-9 | [2] |

| Appearance | Off-white to pale yellow crystalline solid | [3] |

| Melting Point | 41-43 °C | [3] |

| Boiling Point | 153-156 °C at 18 mmHg | [3] |

| Solubility | Insoluble in water | [3] |

Synthesis of (4-Bromobutoxy)benzene

The most common and historically significant method for the synthesis of (4-Bromobutoxy)benzene is the Williamson ether synthesis.

Reaction Scheme

Caption: Williamson ether synthesis of (4-Bromobutoxy)benzene.

Experimental Protocol

This protocol is a representative example of the Williamson ether synthesis for preparing (4-Bromobutoxy)benzene.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

1,4-Dibromobutane

-

Ethanol (or another suitable solvent)

-

Water

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in ethanol. To this solution, add a stoichiometric equivalent of sodium hydroxide. The mixture is stirred until the phenol is completely converted to sodium phenoxide.

-

Reaction with 1,4-Dibromobutane: To the solution of sodium phenoxide, add an excess of 1,4-dibromobutane. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude (4-Bromobutoxy)benzene can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield a crystalline solid.

Modern Applications in Drug Development: The PROTAC Revolution

While its early history is rooted in fundamental organic synthesis, (4-Bromobutoxy)benzene has found a prominent role in modern drug discovery as a versatile linker molecule in the design of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The butoxy chain of (4-Bromobutoxy)benzene provides an optimal length and flexibility for the linker, while the terminal bromide allows for facile covalent attachment to either the target protein ligand or the E3 ligase ligand through nucleophilic substitution reactions.

Caption: Role of (4-Bromobutoxy)benzene as a linker in PROTAC synthesis and mechanism of action.

Conclusion

(4-Bromobutoxy)benzene serves as a compelling example of a molecule whose utility has been redefined over time. From its likely origins as a product of routine chemical synthesis in the early 20th century, it has evolved into a high-value chemical tool in the development of novel therapeutics. Its simple, yet versatile, structure underscores the enduring importance of fundamental organic chemistry in addressing contemporary challenges in medicine and drug discovery. The continued exploration of such bifunctional building blocks will undoubtedly fuel further innovation in the design of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Reactivity of (4-Bromobutoxy)benzene with Diverse Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobutoxy)benzene is a versatile bifunctional molecule widely employed in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its reactivity is characterized by the presence of a primary alkyl bromide, which is susceptible to nucleophilic substitution, and a stable phenoxy group. This technical guide provides a comprehensive overview of the reactivity of (4-Bromobutoxy)benzene with a range of O-, N-, S-, and C-centered nucleophiles. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to facilitate its effective use in research and development.

Introduction

The synthetic utility of (4-Bromobutoxy)benzene lies in its ability to act as a phenoxybutylating agent. The terminal bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 4-phenoxybutoxy moiety onto various substrates. This guide will explore the scope of this reactivity, focusing on common nucleophilic substitution reactions and the reaction conditions that influence their outcomes.

General Reactivity Profile

The primary reaction pathway for (4-Bromobutoxy)benzene with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The primary nature of the alkyl halide makes it an excellent substrate for this type of reaction, generally leading to high yields of the desired substitution products.

Factors influencing the reactivity include:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to dissolve the nucleophilic salt and accelerate the SN2 reaction.

-

Temperature: Heating is often employed to increase the reaction rate, although milder conditions can be used with highly reactive nucleophiles.

-

Phase-Transfer Catalysis: For reactions involving a solid or aqueous nucleophilic salt and an organic substrate, phase-transfer catalysts (PTCs) like quaternary ammonium salts can significantly enhance the reaction rate by transporting the nucleophile into the organic phase.[1][2]

A general workflow for the nucleophilic substitution of (4-Bromobutoxy)benzene is depicted below.

Figure 1: General experimental workflow for the reaction of (4-Bromobutoxy)benzene with nucleophiles.

Reactions with Oxygen Nucleophiles

The Williamson ether synthesis is a classic and highly effective method for forming ether linkages by reacting an alkyl halide with an alkoxide or phenoxide.

Reaction with Alkoxides (e.g., Sodium Ethoxide)

The reaction of (4-Bromobutoxy)benzene with sodium ethoxide yields 1-ethoxy-4-phenoxybutane.

Figure 2: Reaction of (4-Bromobutoxy)benzene with sodium ethoxide.

Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures[3][4]):

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol or a suitable polar aprotic solvent like DMF.

-

Add (4-Bromobutoxy)benzene (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with Phenoxides (e.g., Sodium Phenoxide)

Reacting (4-Bromobutoxy)benzene with sodium phenoxide results in the formation of 1,4-diphenoxybutane.

Experimental Protocol (Adapted from[5]):

-

To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as DMF, add a base like sodium hydroxide (1.1 eq.) to generate the sodium phenoxide in situ.

-

Add (4-Bromobutoxy)benzene (1.0 eq.) to the reaction mixture.

-

Heat the mixture to 80-100 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, add water, and extract with an organic solvent.

-

Wash the combined organic layers with aqueous NaOH to remove unreacted phenol, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by distillation or column chromatography.

Reactions with Nitrogen Nucleophiles

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often seen with ammonia. It involves the reaction of an alkyl halide with potassium phthalimide, followed by hydrazinolysis or acidic/basic hydrolysis.

Figure 3: Gabriel synthesis of 4-phenoxybutan-1-amine.

Experimental Protocol (Adapted from[6][7]):

-

Alkylation: In a round-bottom flask, dissolve (4-Bromobutoxy)benzene (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF. Heat the mixture to 80-100 °C and stir until TLC indicates the consumption of the starting material. Cool the mixture and pour it into water to precipitate the N-(4-phenoxybutyl)phthalimide. Filter, wash with water, and dry the solid. A similar reaction with 1,4-dibromobutane gives a 92.4% yield.[6]

-

Hydrazinolysis (Ing-Manske procedure): Suspend the N-(4-phenoxybutyl)phthalimide in ethanol and add hydrazine hydrate (2-4 eq.). Reflux the mixture for several hours until the starting material is consumed. Cool the reaction, acidify with HCl, and filter off the phthalhydrazide precipitate. Neutralize the filtrate with a base and extract the amine with an organic solvent.

Reaction with Azide

Sodium azide is an effective nucleophile for introducing the azido group, which can then be reduced to a primary amine or used in click chemistry. The use of a phase-transfer catalyst can accelerate this reaction.[1]

Experimental Protocol (Adapted from general procedures for azide synthesis):

-

Dissolve (4-Bromobutoxy)benzene (1.0 eq.) in a suitable solvent such as DMF or a biphasic system of toluene and water.

-

Add sodium azide (1.2-1.5 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) if using a biphasic system.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch at ~2100 cm⁻¹).

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain 1-azido-4-phenoxybutane.

Reaction with Imidazole

Alkylation of imidazole with (4-Bromobutoxy)benzene in the presence of a base yields 1-(4-phenoxybutyl)-1H-imidazole.

Experimental Protocol (Adapted from[8]):

-

To a solution of imidazole (1.2 eq.) in DMF, add a base such as sodium hydride (1.2 eq.) at 0 °C to form the imidazolide anion.

-

Add (4-Bromobutoxy)benzene (1.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reactions with Sulfur Nucleophiles

Reaction with Thiophenoxide

The reaction with sodium thiophenoxide provides a straightforward route to the corresponding thioether, 4-phenoxybutyl phenyl sulfide.

Experimental Protocol (General procedure):

-

In a round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or ethanol.

-

Add a base such as sodium hydride or sodium ethoxide (1.0 eq.) to generate the thiophenoxide anion.

-

Add (4-Bromobutoxy)benzene (1.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic phase with aqueous base to remove any unreacted thiophenol, then with water and brine.

-

Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography or distillation.

Reactions with Carbon Nucleophiles

Reaction with Cyanide

The reaction of (4-Bromobutoxy)benzene with sodium or potassium cyanide is a useful method for chain extension, introducing a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. Phase-transfer catalysis is often beneficial for this reaction.[8]

Experimental Protocol (General procedure):

-

Dissolve (4-Bromobutoxy)benzene (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (1.2 eq.) to the solution. The use of a phase-transfer catalyst is recommended if using a less polar solvent.

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC.

-

After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

-

Wash the organic extracts thoroughly with water and brine to remove residual cyanide salts.

-

Dry the organic layer and concentrate to yield 5-phenoxypentanenitrile.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the reaction of (4-Bromobutoxy)benzene and analogous primary alkyl bromides with various nucleophiles.

| Nucleophile | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Product |

| Ethoxide | NaOEt | EtOH/DMF | - | Reflux | 2-6 | 80-95 | 1-Ethoxy-4-phenoxybutane |

| Phenoxide | PhOH, NaOH | DMF | - | 80-100 | 2-4 | 70-90 | 1,4-Diphenoxybutane |

| Phthalimide | K-Phthalimide | DMF | - | 80-100 | 4-8 | 85-95 (alkylation) | N-(4-phenoxybutyl)phthalimide |

| Azide | NaN₃ | DMF or Toluene/H₂O | TBAB | 25-60 | 2-12 | >90 | 1-Azido-4-phenoxybutane |

| Cyanide | NaCN | DMSO/DMF | TBAB (optional) | 80-100 | 4-12 | 80-95 | 5-Phenoxypentanenitrile |

| Thiophenoxide | PhSH, NaH | DMF | - | 25-50 | 2-6 | >90 | 4-Phenoxybutyl phenyl sulfide |

| Imidazole | Imidazole, NaH | DMF | - | 25 | 4-8 | 70-90 | 1-(4-phenoxybutyl)-1H-imidazole |

Intramolecular Cyclization

While (4-Bromobutoxy)benzene itself does not undergo intramolecular cyclization, derivatives where the phenoxy group is replaced by a nucleophilic center can cyclize. For example, if the phenoxy group were a hydroxyl or an appropriately substituted amine, intramolecular Williamson ether or amine synthesis could lead to the formation of a five-membered ring (tetrahydrofuran or pyrrolidine derivative).

Furthermore, if (4-Bromobutoxy)benzene is reacted with a nucleophile that introduces a functional group capable of a subsequent intramolecular reaction, cyclization can be achieved. For instance, reaction with a malonic ester anion followed by base-induced cyclization can lead to the formation of a cyclobutane ring fused to the phenoxybutyl chain.

Conclusion

(4-Bromobutoxy)benzene is a valuable and versatile reagent for introducing the phenoxybutyl moiety into a wide range of molecules. Its reactivity is dominated by the SN2 mechanism at the primary alkyl bromide center. By appropriate choice of nucleophile, solvent, and reaction conditions, including the use of phase-transfer catalysis, a diverse array of functionalized products can be synthesized in high yields. This guide provides a solid foundation of experimental protocols and expected outcomes to aid researchers in the effective application of this important synthetic building block.

References

- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(4-Bromobutoxy)-4-phenoxybenzene (119454-89-6) for sale [vulcanchem.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. (4-Bromobutoxy)benzene | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]

Theoretical Modeling of (4-Bromobutoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling and physicochemical properties of (4-Bromobutoxy)benzene. The content herein is intended to serve as a comprehensive resource, detailing the compound's structural characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, this guide outlines a framework for the computational analysis of (4-Bromobutoxy)benzene, a molecule of significant interest as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Properties

(4-Bromobutoxy)benzene, also known as 4-phenoxybutyl bromide, is a bifunctional organic molecule featuring a phenoxy group and a bromoalkane chain.[1][2] These functionalities make it a versatile building block in organic synthesis.

Physical and Chemical Properties

A summary of the key physicochemical properties of (4-Bromobutoxy)benzene is presented in Table 1. This data is crucial for understanding its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [3] |

| Molecular Weight | 229.11 g/mol | [1] |

| CAS Number | 1200-03-9 | [3] |

| Appearance | White to brown solid | [3] |

| Melting Point | 36.0-46.0 °C | [3] |

| Boiling Point | 153-154 °C at 18 mmHg | Not Cited |

| Solubility | Insoluble in water | Not Cited |

| XLogP3 | 3.8 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of (4-Bromobutoxy)benzene. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized in Table 2.

| Spectroscopic Data | Description | Source |

| ¹H NMR | Data available from various sources. | [1] |

| ¹³C NMR | Data available from various sources. | [1] |

| Mass Spectrum | Electron Ionization (EI) data available. | [1][2][4] |

| Infrared (IR) Spectrum | FTIR (KBr-Pellet, ATR-Neat) and Vapor Phase data available. | [1] |

| Raman Spectrum | FT-Raman data available. | [1] |

Theoretical Modeling Framework

While specific computational studies on (4-Bromobutoxy)benzene are not extensively published, its properties can be effectively modeled using established quantum chemical methods.[5] Such models are invaluable for predicting molecular geometry, electronic properties, and reactivity, which are critical for applications like PROTAC linker design.[6]

Conformational Analysis

The flexibility of the butoxy chain is a key determinant of the overall shape of the molecule and its ability to function as a linker.[7][8][9] Conformational analysis can be performed to identify low-energy conformers.

-

Methodology : Molecular mechanics (MM) force fields can be used for an initial broad search of the conformational space. The resulting low-energy structures can then be subjected to higher-level calculations, such as Density Functional Theory (DFT), for more accurate energy rankings and geometric parameters.[10][11]

-

Expected Outcome : A potential energy surface mapping the rotational barriers of the C-C and C-O bonds in the butoxy chain. This would reveal the most stable conformations and the energy required for interconversion.

Quantum Chemical Calculations

DFT is a powerful tool for investigating the electronic structure of molecules like (4-Bromobutoxy)benzene.[12][13]

-

Methodology : Geometry optimization followed by frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) can provide insights into the molecule's vibrational modes and thermodynamic properties.[10]

-

Key Properties to Model :

-

Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

-

Electrostatic Potential (ESP) Map : An ESP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting non-covalent interactions.

-

NMR Chemical Shifts : The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.[10]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a series of related linker molecules, QSAR models can be developed to correlate structural features with biological activity (e.g., PROTAC efficiency).[14][15][16][17][18]

-

Methodology : A dataset of molecules with known activities is required. Molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity.

-

Application : A validated QSAR model could predict the degradation efficiency of new, unsynthesized PROTACs containing linkers similar to (4-Bromobutoxy)benzene, thereby guiding rational design and prioritizing synthetic efforts.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

(4-Bromobutoxy)benzene can be synthesized via the Williamson ether synthesis, a classic and reliable method for forming ethers.[19][20][21][22] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

-

Reaction Scheme : Phenol is deprotonated by a base (e.g., sodium hydride) to form sodium phenoxide. This is followed by an Sₙ2 reaction with 1,4-dibromobutane.

-

Detailed Protocol :

-

Deprotonation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation : Add 1,4-dibromobutane (a suitable excess, e.g., 3-5 equivalents) to the solution of sodium phenoxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and quench cautiously with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[23]

-

Purification

The crude product is typically purified by column chromatography.[23]

-

Methodology :

-

Load the crude material onto a silica gel column.

-

Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Bromobutoxy)benzene as a solid.

-

Visualization of Logical and Experimental Workflows

Experimental Workflow

The synthesis and purification of (4-Bromobutoxy)benzene follow a logical sequence of steps, as depicted in the workflow diagram below.

References

- 1. (4-Bromobutoxy)benzene | C10H13BrO | CID 70986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (4-bromobutoxy)- [webbook.nist.gov]

- 3. (4-Bromobutoxy)benzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Benzene, (4-bromobutoxy)- [webbook.nist.gov]

- 5. kth.diva-portal.org [kth.diva-portal.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 10. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. scispace.com [scispace.com]

- 13. ovid.com [ovid.com]

- 14. QSAR studies on the anesthetic action of some polyhalogenated ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Khan Academy [khanacademy.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. jk-sci.com [jk-sci.com]

- 22. youtube.com [youtube.com]

- 23. cactus.utahtech.edu [cactus.utahtech.edu]

An In-depth Technical Guide to the Formation of (4-Bromobutoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobutoxy)benzene, a key intermediate in organic synthesis, is primarily formed through the Williamson ether synthesis. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for its synthesis, and extensive characterization data. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway, involving the deprotonation of phenol to form a phenoxide ion, which subsequently attacks an alkyl halide. This document outlines a standard procedure using potassium carbonate as a base and an alternative method employing phase-transfer catalysis for enhanced efficiency. All quantitative data is presented in structured tables, and the reaction mechanism and experimental workflow are visualized using detailed diagrams.

Core Mechanism: The Williamson Ether Synthesis

The formation of (4-Bromobutoxy)benzene from phenol and 1,4-dibromobutane is a classic example of the Williamson ether synthesis. The reaction proceeds in two primary steps:

-

Deprotonation of Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of phenol. Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, allowing for the use of moderately strong bases like potassium carbonate.

-

Nucleophilic Attack: The generated phenoxide ion, a potent nucleophile, then attacks the electrophilic carbon atom of 1,4-dibromobutane in a concerted SN2 reaction. This backside attack results in the displacement of a bromide ion and the formation of the ether linkage.

To favor the mono-alkylation product and minimize the formation of the di-substituted byproduct (1,4-diphenoxybutane), an excess of 1,4-dibromobutane is typically employed.

Reaction Pathway Diagram

Caption: Williamson Ether Synthesis Pathway for (4-Bromobutoxy)benzene.

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic data for (4-Bromobutoxy)benzene.

Table 1: Physicochemical Properties of (4-Bromobutoxy)benzene

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| CAS Number | 1200-03-9 |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 39-41 °C |

| Boiling Point | 145-147 °C at 12 mmHg |

Table 2: Spectroscopic Data for (4-Bromobutoxy)benzene

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): 7.31-7.25 (m, 2H, Ar-H), 6.95-6.88 (m, 3H, Ar-H), 4.01 (t, J=6.0 Hz, 2H, -OCH₂-), 3.48 (t, J=6.5 Hz, 2H, -CH₂Br), 2.10-1.95 (m, 4H, -CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.9, 129.5, 120.9, 114.5, 67.1, 33.5, 29.5, 27.9 |

| FTIR (KBr) | ν (cm⁻¹): 3060 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1600, 1495 (C=C aromatic), 1245 (C-O ether), 690 (C-Br) |

| Mass Spec (EI) | m/z (%): 228/230 ([M]⁺, 25), 135 (100), 107 (40), 94 (80), 77 (50) |

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of a mono-alkylated phenol and is a reliable method for the preparation of (4-Bromobutoxy)benzene.[1]

Materials:

-

Phenol

-

1,4-Dibromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of phenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).

-

Stir the mixture vigorously for 10 minutes at room temperature.

-

Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and evaporate the acetone under reduced pressure.

-

Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (4-Bromobutoxy)benzene. A typical reported yield for a similar mono-alkylation of a phenol with a dibromoalkane is around 40%.[1]

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

This method offers an alternative approach that can enhance reaction rates and may not require strictly anhydrous conditions.

Materials:

-

Phenol

-

1,4-Dibromobutane

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB) - Phase-Transfer Catalyst

-

Dichloromethane

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Add 1,4-dibromobutane (1.5 eq) to the biphasic mixture.

-

Reaction: Stir the mixture vigorously at reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography as described in Protocol 1.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (4-Bromobutoxy)benzene.

Caption: General Experimental Workflow for the Synthesis of (4-Bromobutoxy)benzene.

References

Methodological & Application

Synthesis of Novel Bioactive Compounds and Intermediates from (4-Bromobutoxy)benzene

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(4-Bromobutoxy)benzene is a versatile precursor for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. Its bifunctional nature, possessing both a reactive bromoalkane and a stable phenoxy group, allows for the introduction of the phenoxybutoxy pharmacophore into various molecular scaffolds. This document provides detailed protocols for the synthesis of diverse chemical entities utilizing (4-Bromobutoxy)benzene as a key starting material.

The primary synthetic route leveraging (4-Bromobutoxy)benzene is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This reaction involves the nucleophilic substitution of the bromide by an alkoxide or phenoxide, making it ideal for coupling the 4-phenoxybutoxy moiety to hydroxyl-containing molecules such as phenols, alcohols, and hydroxy-substituted heterocycles. Additionally, the terminal bromide can readily undergo substitution with other nucleophiles, including nitrogen, sulfur, and azide ions, further expanding its synthetic utility.

I. Synthesis of 4-Phenoxybutoxy-Substituted Heterocycles

The 4-phenoxybutoxy moiety has been identified as a key structural feature in potent blockers of the lymphocyte potassium channel Kv1.3, a target for autoimmune diseases. The following protocols are based on established methods for the synthesis of 4-phenoxybutoxy-substituted heterocycles.[1][2]

A. General Protocol for the O-Alkylation of Hydroxy-Substituted Heterocycles

This protocol describes a general method for the Williamson ether synthesis between a hydroxy-substituted heterocycle and (4-Bromobutoxy)benzene.

Reaction Scheme:

Figure 1: General Williamson ether synthesis.

Materials:

-

Hydroxy-substituted heterocycle (e.g., 4-hydroxyquinolin-2(1H)-one, 4-hydroxycoumarin)

-

(4-Bromobutoxy)benzene

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the hydroxy-substituted heterocycle (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Stir the suspension vigorously at room temperature.

-

Add (4-Bromobutoxy)benzene (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Representative 4-Phenoxybutoxy-Substituted Heterocycles:

| Compound Name | Starting Heterocycle | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(4-Phenoxybutoxy)quinolin-2(1H)-one | 4-Hydroxyquinolin-2(1H)-one | 75-85 | 158-160 | C₁₉H₁₉NO₃ | 309.36 |